molecular formula C10H10ClNO3 B15092270 (2-Acetamido-4-chlorophenyl) acetate CAS No. 55702-50-6

(2-Acetamido-4-chlorophenyl) acetate

Cat. No.: B15092270
CAS No.: 55702-50-6
M. Wt: 227.64 g/mol
InChI Key: DULSSOFSGOSBSS-UHFFFAOYSA-N
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Description

Acetic acid 2-acetylamino-4-chlorophenyl ester is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a chlorophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetylamino-4-chlorophenyl ester typically involves the esterification of acetic acid with 2-acetylamino-4-chlorophenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of acetic acid 2-acetylamino-4-chlorophenyl ester may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction environments ensures the consistent production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Acetic acid 2-acetylamino-4-chlorophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetic acid 2-acetylamino-4-chlorophenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 2-acetylamino-4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorophenyl ester group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid 2-acetylamino-4-bromophenyl ester
  • Acetic acid 2-acetylamino-4-fluorophenyl ester
  • Acetic acid 2-acetylamino-4-iodophenyl ester

Uniqueness

Acetic acid 2-acetylamino-4-chlorophenyl ester is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound distinct from its bromine, fluorine, and iodine analogs .

Properties

CAS No.

55702-50-6

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) acetate

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9-5-8(11)3-4-10(9)15-7(2)14/h3-5H,1-2H3,(H,12,13)

InChI Key

DULSSOFSGOSBSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)OC(=O)C

Origin of Product

United States

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